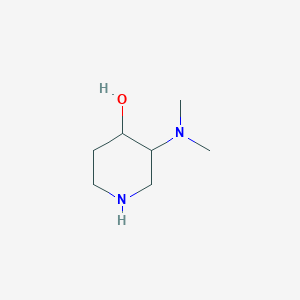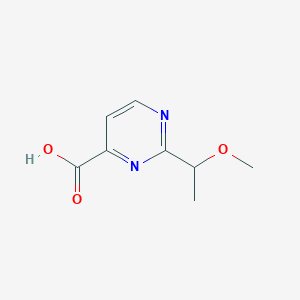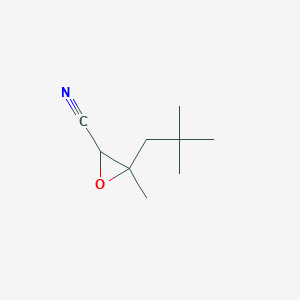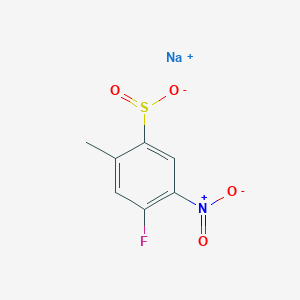![molecular formula C8H13N3O2 B13169018 6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13169018.png)
6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Aminomethyl)-1,3-diazaspiro[44]nonane-2,4-dione is a spiro compound characterized by a unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the cyclization of di[aryl(hetaryl)methyl] malonic acids. This process is promoted by phosphorus pentoxide (P2O5), which facilitates the cyclization step . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
化学反应分析
Types of Reactions
6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
作用机制
The mechanism of action of 6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation.
相似化合物的比较
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: This compound shares a similar spiro structure but differs in its functional groups and reactivity.
Spirodilactone: Another spiro compound with distinct chemical properties and applications.
Uniqueness
6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to its specific functional groups and the resulting chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H13N3O2 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC 名称 |
9-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c9-4-5-2-1-3-8(5)6(12)10-7(13)11-8/h5H,1-4,9H2,(H2,10,11,12,13) |
InChI 键 |
JHUGQAVXQZPQSX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2(C1)C(=O)NC(=O)N2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Pyrrolidin-1-yl)methyl]azepane](/img/structure/B13168935.png)
![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13168945.png)

![4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole](/img/structure/B13168963.png)





![10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13168989.png)
![3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)propan-1-OL](/img/structure/B13168993.png)
![2-Amino-5-{2-azabicyclo[2.2.1]heptan-2-yl}-4-fluorobenzoic acid](/img/structure/B13169006.png)
amine](/img/structure/B13169010.png)

